molecular formula C17H15N4O8- B13386234 Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester

Cat. No.: B13386234
M. Wt: 403.3 g/mol
InChI Key: DGRBRZWMVATJNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic core comprising fused pyrazole and pyrazine rings. Key structural features include:

  • 6,7-Dihydro substitution, reducing aromaticity and enhancing conformational flexibility.
  • 2,3,5-Tricarboxylic acid esters: Methyl ester at position 3 and a 4-nitrophenylmethyl ester at position 3.

Properties

Molecular Formula

C17H15N4O8-

Molecular Weight

403.3 g/mol

IUPAC Name

3-methoxycarbonyl-5-[(4-nitrophenyl)methoxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C17H16N4O8/c1-28-16(24)13-12-8-19(6-7-20(12)18-14(13)15(22)23)17(25)29-9-10-2-4-11(5-3-10)21(26)27/h2-5H,6-9H2,1H3,(H,22,23)/p-1

InChI Key

DGRBRZWMVATJNJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C2CN(CCN2N=C1C(=O)[O-])C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyrazine ring. The process often includes the use of reagents such as Cs2CO3 in methanol Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of microwave-assisted reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester is a complex organic compound with a unique pyrazolo[1,5-a]pyrazine structure, a molecular formula of C17H16N4O8, and a molecular weight of 404.33 g/mol. Featuring multiple functional groups, including carboxylic acids and esters, this compound is chemically reactive and has potential biological activity. The presence of the nitrophenyl group enhances its electronic properties, making it of interest in medicinal chemistry and organic synthesis.

Chemical Properties and Reactivity
The chemical reactivity of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid is due to its functional groups, enabling it to undergo various reactions for modifying the compound in pharmaceutical and material science applications.

Synthesis
The synthesis of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid typically involves multi-step organic synthesis techniques. Common methods include variations in yield and purity levels.

Applications
The applications of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid span various fields:

  • Pharmaceuticals: serving as building blocks for synthesizing drug candidates.
  • Materials Science: utilization in creating novel materials with specific properties.
  • Agrochemicals: application in the development of new crop protection agents.
  • Research: employment as a research tool in chemical and biological studies.

Research on pyrazolo[1,5-a]pyrazine derivatives indicates potential biological activities, and further investigation is needed to establish the therapeutic potential of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid.

Similar Compounds

Compound NameStructure TypeKey Biological Activity
Pyrazolo[1,5-a]pyrazine derivativeHeterocyclicAnticancer
Pyrazolo[3,4-b]quinolineHeterocyclicAntimicrobial
PyrazolopyridinesHeterocyclicAnti-inflammatory
Pyrazolo[1,2-b]pyridazineHeterocyclicAntiviral

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs within the Pyrazolo[1,5-a]pyrazine Family

(a) Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic Acid, 6,7-Dihydro-, 3-Ethyl 5-[(4-Nitrophenyl)methyl] Ester (CAS 623565-15-1)
  • Key Differences :
    • Ethyl vs. methyl ester at position 3.
    • Absence of the 2-carboxylic acid ester.
  • Implications :
    • Increased lipophilicity due to the ethyl group may enhance membrane permeability .
    • Reduced polarity compared to the tricarboxylic analog.
(b) Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic Acid, 6,7-Dihydro-, 5-(tert-Butyl) Ester (CAS 1280214-48-3)
  • Key Differences :
    • tert-Butyl ester at position 5 instead of 4-nitrophenylmethyl.
  • Implications :
    • Steric bulk of tert-butyl may hinder interactions with biological targets compared to the planar 4-nitrophenyl group .
(c) 5-tert-Butyl 2-Ethyl 3-Bromo-6,7-Dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS 1301713-97-2)
  • Implications :
    • Bromine’s electronegativity may alter electronic distribution, affecting reactivity .

Heterocyclic Derivatives with Shared Substituents

(a) Pyrazolo[1,5-a]quinoxaline TLR7 Antagonists
  • Structural Contrast: Quinoxaline core vs. pyrazine. Hydrophobic alkyl chains (e.g., butyl/isobutyl) instead of esters.
  • Activity Insights :
    • Chain length (4–5 carbons) optimizes antagonistic potency for TLR7, suggesting substituent steric/electronic balance is critical .
(b) Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (e.g., CFI-402257)
  • Structural Contrast :
    • Pyrimidine core vs. pyrazine.
    • Polar substituents in hydrophobic regions improve pharmacokinetics.
  • Implications :
    • The tricarboxylic esters in the target compound may enhance solubility but reduce blood-brain barrier penetration compared to pyrimidine-based inhibitors .
(c) 5-(4-Nitrophenyl)-4-Amino-1,2,4-Triazole-3-Thiol
  • Shared Feature :
    • 4-Nitrophenyl group.
Table 1: Key Properties of Selected Analogs
Compound Molecular Weight Core Structure Key Substituents Biological Activity (if reported)
Target Compound ~374 (estimated) Pyrazolo[1,5-a]pyrazine 3-Methyl, 5-(4-nitrophenyl)methyl esters Not reported
CAS 623565-15-1 ~353 Pyrazolo[1,5-a]pyrazine 3-Ethyl, 5-(4-nitrophenyl)methyl esters Not reported
CFI-402257 494.5 Pyrazolo[1,5-a]pyrimidine Polar moieties in hydrophobic regions TTK inhibitor (Ki = 0.1 nM)
TLR7 Antagonist 10a ~400 (estimated) Pyrazolo[1,5-a]quinoxaline Butyl chain, aromatic substituents TLR7 IC50 = 8.2 µM

Biological Activity

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester (commonly referred to as the compound ) is a complex organic molecule with significant potential in medicinal chemistry. With a molecular formula of C17H16N4O8 and a molecular weight of 404.33 g/mol, this compound features multiple functional groups, including carboxylic acids and esters. The presence of the nitrophenyl group enhances its electronic properties and biological activity.

Chemical Structure and Properties

The compound's structure is defined by its pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The functional groups contribute to its chemical reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC17H16N4O8
Molecular Weight404.33 g/mol
Key Functional GroupsCarboxylic acids, Esters
Structural CharacteristicsPyrazolo[1,5-a]pyrazine core

Biological Activities

Research on pyrazolo[1,5-a]pyrazine derivatives has indicated several potential biological activities:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, related pyrazolo compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens. This has been linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Certain pyrazolo derivatives have been identified as COX-2 inhibitors, suggesting their utility in treating inflammatory conditions .

The mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrazine derivatives are varied:

  • Caspase Activation : In studies involving related compounds, activation of caspases (e.g., caspase 3/7) has been observed following treatment with these compounds, indicating a pro-apoptotic effect .
  • Gene Expression Modulation : Changes in gene expression profiles have been noted after treatment with certain pyrazolo compounds, highlighting their potential to influence cellular pathways associated with survival and proliferation .

Case Studies

  • Anticancer Activity : A study investigated the effects of a similar pyrazolo derivative on BxPC-3 pancreatic cancer cells. The compound exhibited an IC50 value ranging from 0.06 to 0.35 µM and induced apoptosis through caspase activation without significant DNA fragmentation .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazolo derivatives against Mycobacterium tuberculosis. The compounds showed promising activity with low cytotoxicity in macrophage models .

Future Directions

Further research is essential to elucidate the full therapeutic potential of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid derivatives. Areas for future investigation include:

  • Structure-Activity Relationship Studies : Understanding how modifications to the molecular structure affect biological activity could lead to more potent compounds.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the efficacy and safety profile of these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives with nitrophenyl substituents?

Methodological Answer: The synthesis of nitrophenyl-substituted pyrazolo[1,5-a]pyrazines typically involves multi-step protocols:

  • Step 1: Construct the pyrazolo[1,5-a]pyrazine core via cyclization of pyrazole-3-carboxylic acid derivatives, followed by amide formation and dehydration .
  • Step 2: Introduce the 4-nitrophenylmethyl ester group via nucleophilic substitution or esterification. For example, nitration of precursor aryl groups (e.g., using HNO₃ in H₂SO₄ at 0°C) can yield nitro-substituted intermediates .
  • Step 3: Optimize regioselectivity using electron-withdrawing groups (e.g., esters or halogens) to direct functionalization to position 7, as confirmed by X-ray crystallography . Key Considerations: Catalytic processes (e.g., Pd-mediated cross-coupling) may enhance yield, while protecting groups (e.g., tert-butyl esters) prevent undesired side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify substituent environments (e.g., methyl groups at δ ~2.5 ppm, nitrophenyl protons at δ ~8.2 ppm). Splitting patterns confirm regiochemistry .
  • X-ray Crystallography: Resolves ambiguities in regioselectivity (e.g., confirms functionalization at position 7) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₆H₁₄N₄O₇: calc. 397.0845, found 397.0842) .
  • IR Spectroscopy: Detects carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence reactivity and pKa in pyrazolo[1,5-a]pyrazines?

Methodological Answer: Substituents significantly alter acidity and reaction kinetics:

Substituent Position pKa (DMSO) Reactivity Trend
-OCH₃435.2Slows insertion
-COOCH₃429.8Accelerates insertion
-CN427.5Highly reactive
Data from computational studies
  • Mechanism: Electron-withdrawing groups (e.g., -NO₂, -COOCH₃) lower pKa at position 7, increasing acidity and promoting carbene insertion .
  • Experimental Design: Use silylformamidine to probe C–H activation. For example, 4-cyano derivatives react at room temperature (50% yield), while methoxy groups require heating (70°C, 58% yield) .

Q. How can researchers resolve contradictions in regioselectivity during functionalization?

Methodological Answer: Conflicting regiochemical outcomes often arise from competing electronic/steric effects. Strategies include:

  • Computational pKa Prediction: Use tools like pKa.allchemy.net to identify the most acidic C–H group (e.g., position 7 in 4-substituted derivatives) .
  • Isotopic Labeling: Track reaction pathways via deuterium incorporation.
  • X-ray Validation: For the target compound, single-crystal analysis of intermediates (e.g., phenylhydrazone derivatives) confirmed exclusive insertion at position 7, despite identical calculated pKa values for positions 3 and 7 in some cases .

Q. What mechanistic insights explain the biological activity of nitrophenyl-substituted pyrazolo[1,5-a]pyrazines?

Methodological Answer: While direct data on the target compound is limited, analogous derivatives exhibit kinase inhibition (e.g., ROS1, Casein Kinase 1 D/E) via:

  • Binding Mode: The nitrophenyl group engages in π-π stacking with hydrophobic kinase pockets, while the tricarboxylic acid moiety chelates Mg²⁺ ions in ATP-binding sites .
  • Structure-Activity Relationship (SAR): Methyl groups at position 3 enhance metabolic stability, whereas ester groups modulate solubility . Experimental Validation: Use in vitro kinase assays (IC₅₀ determination) and molecular docking simulations (AutoDock Vina) .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields for nitrophenyl introduction: How to troubleshoot?

Methodological Answer: Discrepancies often stem from:

  • Nitration Conditions: Overly aggressive HNO₃/H₂SO₄ mixtures cause decomposition. Optimize by adding HNO₃ dropwise at 0°C .
  • Purification Challenges: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate nitro isomers.
  • Side Reactions: Monitor via TLC; unexpected byproducts may arise from ester hydrolysis under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.